Cas no 60023-30-5 (Pyrazine, 2,5-bis(bromomethyl)-)
Pyrazine, 2,5-bis(bromomethyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyrazine, 2,5-bis(bromomethyl)-
- 2,5-bis(bromomethyl)pyrazine
- 60023-30-5
- DTXSID70444472
- SCHEMBL2224366
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- Inchi: 1S/C6H6Br2N2/c7-1-5-3-10-6(2-8)4-9-5/h3-4H,1-2H2
- InChI Key: BBRUCXJDLPMKBY-UHFFFAOYSA-N
- SMILES: BrCC1C=NC(CBr)=CN=1
Computed Properties
- Exact Mass: 263.88978
- Monoisotopic Mass: 263.88977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
Pyrazine, 2,5-bis(bromomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01I9QG-100mg |
Pyrazine, 2,5-bis(bromomethyl)- |
60023-30-5 | 95% | 100mg |
$132.00 | 2024-04-22 |
Pyrazine, 2,5-bis(bromomethyl)- Suppliers
Pyrazine, 2,5-bis(bromomethyl)- Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Pyrazine, 2,5-bis(bromomethyl)-
Pyrazine, 2,5-bis(bromomethyl)- (CAS No. 60023-30-5): A Versatile Intermediate in Modern Chemical Synthesis
Pyrazine, 2,5-bis(bromomethyl)-, identified by its CAS number 60023-30-5, is a significant intermediate in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its pyrazine core substituted with two bromomethyl groups at the 2 and 5 positions, has garnered considerable attention due to its utility in constructing complex molecular architectures. The presence of bromomethyl functional groups makes it a valuable precursor for further chemical transformations, including nucleophilic substitution reactions, which are pivotal in the synthesis of various pharmacologically active compounds.
The< strong>pyrazine scaffold is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is widely recognized for its role in numerous biologically relevant molecules, including vitamins, alkaloids, and pharmaceuticals. The introduction of bromomethyl groups at the 2 and 5 positions enhances the reactivity of this scaffold, enabling its incorporation into more intricate synthetic pathways. This modification allows for the facile introduction of other functional groups, making Pyrazine, 2,5-bis(bromomethyl)- an indispensable tool in medicinal chemistry.
In recent years, Pyrazine, 2,5-bis(bromomethyl)- has been extensively explored in the development of novel therapeutic agents. Its versatility as a building block has been leveraged in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes involved in cancer metabolism. The bromomethyl groups provide convenient handles for further functionalization, allowing chemists to tailor the molecular structure to achieve optimal binding affinity and selectivity.
One notable application of Pyrazine, 2,5-bis(bromomethyl)- is in the synthesis of antiviral agents. The pyrazine core is a common structural feature in many antiviral drugs due to its ability to interact with viral enzymes and proteins. By incorporating bromomethyl groups into this core structure, researchers can enhance the compound's ability to modulate viral replication mechanisms. Recent studies have demonstrated the efficacy of derivatives of Pyrazine, 2,5-bis(bromomethyl)- in inhibiting the replication of RNA viruses by interfering with key enzymatic processes.
The< strong>chemical reactivity of Pyrazine, 2,5-bis(bromomethyl)- is another area of intense interest. The bromomethyl groups are highly electrophilic and readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. This property has been exploited in the synthesis of various functionalized pyrazines used as intermediates in drug development. Additionally, these groups can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, further expanding the synthetic possibilities of this compound.
In industrial settings, Pyrazine, 2,5-bis(bromomethyl)- is often employed in large-scale syntheses where its ability to serve as a versatile intermediate is crucial for achieving high yields and purity. Its use in multi-step synthetic routes has been optimized to ensure efficiency and cost-effectiveness. The compound's stability under various reaction conditions also makes it a preferred choice for industrial applications where reproducibility is paramount.
The< strong>pharmaceutical industry has recognized the potential of Pyrazine, 2,5-bis(bromomethyl)- as a key intermediate in drug discovery and development. Its incorporation into lead compounds has led to the identification of novel therapeutic agents with improved pharmacokinetic properties. Furthermore, its role in synthesizing prodrugs has been explored to enhance bioavailability and target specificity. These advancements underscore the importance of this compound in advancing modern medicine.
Environmental considerations also play a significant role in the utilization of Pyrazine, 2,5-bis(bromomethyl)-. Efforts have been made to develop greener synthetic methodologies that minimize waste and reduce environmental impact. These initiatives align with broader industry trends aimed at sustainable chemistry practices. By optimizing synthetic routes and employing efficient purification techniques, researchers are working towards reducing the ecological footprint associated with the production and use of this compound.
The< strong>future prospects for Pyrazine, 2,5-bis(bromomethyl)- are promising as ongoing research continues to uncover new applications and improve synthetic strategies. Advances in computational chemistry and automated synthesis techniques are expected to further enhance the accessibility and utility of this intermediate. Additionally, collaborations between academia and industry are likely to drive innovation by combining expertise from different fields.
In conclusion, Pyrazine, 2,5-bis(bromomethyl)- (CAS No. 60023-30-5) represents a cornerstone in modern chemical synthesis due to its versatility as an intermediate. Its broad applicability across various fields underscores its importance as a building block for complex molecular architectures. As research progresses and new methodologies are developed< strong>, this compound will continue to play a pivotal role in advancing chemical science and pharmaceutical innovation.
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